molecular formula C7H8N2O4 B097036 2,6-Dimethoxy-3-nitropyridine CAS No. 18677-41-3

2,6-Dimethoxy-3-nitropyridine

Cat. No.: B097036
CAS No.: 18677-41-3
M. Wt: 184.15 g/mol
InChI Key: HZVWNFPJKCNELX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O4. It is characterized by the presence of methoxy and nitro functional groups attached to a pyridine ring. This compound is known for its applications in various chemical processes and is typically found as a yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethoxy-3-nitropyridine can be achieved through nitration of pyridine derivatives. One common method involves the nitration of 2,6-dimethoxypyridine using nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of thionamic acid as a catalyst can significantly reduce the consumption of nitric acid, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2,6-Dimethoxy-3-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-nitropyridine involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The methoxy groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups .

Comparison with Similar Compounds

    2,6-Dichloro-3-nitropyridine: Similar in structure but with chlorine atoms instead of methoxy groups.

    2,6-Dimethyl-3-nitropyridine: Similar but with methyl groups instead of methoxy groups.

    3-Nitropyridine: Lacks the methoxy groups and has different reactivity.

Uniqueness: 2,6-Dimethoxy-3-nitropyridine is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The methoxy groups make it more electron-rich compared to its chlorinated or methylated counterparts, influencing its behavior in substitution and reduction reactions .

Properties

IUPAC Name

2,6-dimethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVWNFPJKCNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351956
Record name 2,6-Dimethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-41-3
Record name 2,6-Dimethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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